molecular formula C28H42O6 B13444077 Methyl Lucidenate N

Methyl Lucidenate N

Cat. No.: B13444077
M. Wt: 474.6 g/mol
InChI Key: IURJGJVSAQSDJJ-MDNRWGJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Me lucidenate N: is a natural compound belonging to the class of triterpenoids, specifically lanostanoids. It is derived from the fungus Ganoderma lucidumThis compound has garnered attention due to its potential therapeutic properties, including anticancer and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Me lucidenate N involves the esterification of lucidenic acid N. The process typically includes the use of methanol and an acid catalyst to facilitate the esterification reaction .

Industrial Production Methods: Industrial production of Me lucidenate N is primarily based on extraction from Ganoderma lucidum. The fungus is cultivated under controlled conditions, and the compound is extracted using solvents such as ethanol. The extract is then purified through various chromatographic techniques to isolate Me lucidenate N .

Chemical Reactions Analysis

Types of Reactions: Me lucidenate N undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Me lucidenate N has a wide range of scientific research applications:

Comparison with Similar Compounds

Me lucidenate N is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:

Properties

Molecular Formula

C28H42O6

Molecular Weight

474.6 g/mol

IUPAC Name

methyl (4R)-4-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C28H42O6/c1-15(8-9-22(33)34-7)16-12-21(32)28(6)24-17(29)13-19-25(2,3)20(31)10-11-26(19,4)23(24)18(30)14-27(16,28)5/h15-17,19-20,29,31H,8-14H2,1-7H3/t15-,16-,17+,19+,20+,26+,27-,28+/m1/s1

InChI Key

IURJGJVSAQSDJJ-MDNRWGJGSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C

Canonical SMILES

CC(CCC(=O)OC)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C

Origin of Product

United States

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